![molecular formula C21H18N4O B2996583 N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2185590-78-5](/img/structure/B2996583.png)

N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

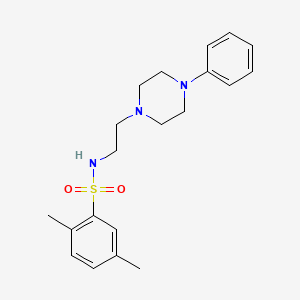

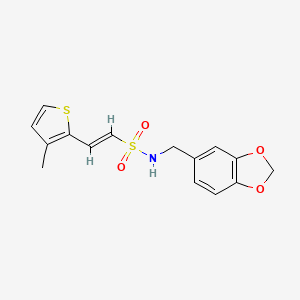

“N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide” is a complex organic compound containing a bipyridine moiety and an indole moiety. Bipyridines are often used as ligands in coordination chemistry, and indoles are common structures in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the bipyridine and indole moieties. These rings could potentially participate in π-stacking interactions, which could influence the compound’s properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indoles and bipyridines are known to participate in a variety of chemical reactions. For example, indoles can undergo electrophilic substitution reactions at the C3 position .Aplicaciones Científicas De Investigación

Antiallergic Properties and Chemical Synthesis

Research into similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, has shown promise in the search for novel antiallergic compounds. A series of these compounds were synthesized and tested for their antiallergic potency. One compound in this series exhibited significant potency in inhibiting histamine release, demonstrating 406-fold more potency than astemizole in certain assays. This research not only highlights the potential therapeutic applications of these compounds but also illustrates the intricate process of chemical synthesis and modification to enhance biological activity (Menciu et al., 1999).

Corrosion Inhibition

In the field of materials science, derivatives of N-(pyridin-2-yl) acetamide have been synthesized and shown to act as effective corrosion inhibitors. These compounds, synthesized through amidation reactions, displayed promising inhibition efficiencies in both acidic and mineral oil media, showcasing their potential as protective agents for metals against corrosion (Yıldırım & Çetin, 2008).

Molecular Docking and Drug Design

Compounds structurally related to N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide have been explored for their potential in drug design, particularly in the context of anti-inflammatory and anticancer agents. Studies involving the design, synthesis, and molecular docking of such compounds indicate their potential efficacy in targeting specific biological pathways. For instance, indole acetamide derivatives have been synthesized and shown to possess significant anti-inflammatory properties through in silico modeling studies targeting specific enzyme domains (Al-Ostoot et al., 2020).

Photophysical Properties for Sensing Applications

In another study, the synthesis and characterization of coordination polymers derivatized with polypyridylruthenium units, linked via amide bonds, were investigated for their photophysical properties. These materials demonstrated potential applications in sensing due to their fluorescent properties, highlighting the versatility of acetamide derivatives in materials science (Friesen et al., 1998).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various cellular targets, including enzymes and receptors

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The bipyridinyl group may also contribute to the compound’s interaction with its targets, potentially enhancing binding affinity or selectivity .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, metabolism, and gene expression . The compound’s effects on these pathways could lead to downstream effects on cellular function and behavior.

Result of Action

Based on the known activities of similar compounds, it may have effects such as altering enzyme activity, modulating signal transduction pathways, or affecting gene expression . These effects could potentially lead to changes in cell behavior or function.

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c26-21(9-18-14-24-20-6-2-1-5-19(18)20)25-11-15-8-17(13-23-10-15)16-4-3-7-22-12-16/h1-8,10,12-14,24H,9,11H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDIIPDWRIYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2996504.png)

![N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2996505.png)

![(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B2996507.png)

![6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2996508.png)

![5-Chloro-6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2996509.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide](/img/structure/B2996513.png)

![(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2996518.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996520.png)

![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)